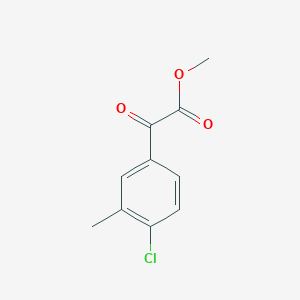

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate

Description

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate is an aromatic α-ketoester with the molecular formula C₁₀H₉ClO₃ and CAS numbers 900937-56-6 and 1379348-33-0 . Its structure features a 4-chloro-3-methylphenyl substituent attached to a methyl 2-oxoacetate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of cyclopropane derivatives, heterocycles, and bioactive molecules such as HIV-1 entry inhibitors and cytotoxic agents .

Properties

IUPAC Name |

methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXMOIZNQPKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Friedel-Crafts acylation is the most widely employed method for synthesizing methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate. This electrophilic substitution reaction involves the interaction of methyl oxalyl chloride (ClCO-CO-OCH₃) with 4-chloro-3-methyltoluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds as follows:

-

Coordination : AlCl₃ activates methyl oxalyl chloride by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the adjacent carbon.

-

Acylation : The aromatic ring attacks the electrophilic carbon, forming a sigma complex.

-

Deprotonation : Restoration of aromaticity yields the acylated product.

-

Reagents : Methyl oxalyl chloride (2.16 mol), AlCl₃ (1.5 mol), 4-chloro-3-methyltoluene (2.19 mol), chloroform (solvent).

-

Conditions :

-

Stage 1: Slow addition of methyl oxalyl chloride to AlCl₃ in chloroform at 0°C under inert atmosphere (1 h).

-

Stage 2: Addition of 4-chloro-3-methyltoluene at 0°C, followed by stirring at 20°C for 16 h.

-

-

Workup : Quenching with water, extraction with dichloromethane, drying (Na₂SO₄), and silica gel chromatography (ethyl acetate/heptane, 1:9).

-

Yield : 21–47% (varies with substituent orientation and purification efficiency).

Key Modifications and Optimizations

-

Catalyst Loading : Increasing AlCl₃ stoichiometry (1.2–1.5 equiv.) improves electrophilic activation but risks over-chlorination.

-

Solvent Effects : Chloroform enhances reaction homogeneity, while dichloromethane reduces side reactions.

-

Temperature Control : Maintaining 0°C during reagent addition minimizes diacylation by-products.

Alternative Synthesis via Esterification of Oxoacetic Acid

Hydrolysis-Esterification Tandem Approach

While less common, this compound can be synthesized via esterification of 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid. This two-step process involves:

-

Hydrolysis : Conversion of methyl oxalyl chloride to 2-oxoacetic acid using NaOH (1 M, 2 h, room temperature).

-

Esterification : Reaction of the acid with methanol in the presence of H₂SO₄ or DCC/DMAP (yield: 65–78%).

Limitations :

-

Requires isolation of the intermediate acid, complicating scalability.

-

Lower overall yield compared to direct Friedel-Crafts methods.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

By-Product Formation and Mitigation

-

Diacylation : Occurs at elevated temperatures or excess acylating agent. Mitigated by slow reagent addition and temperature control.

-

Isomerization : Chloro and methyl groups may direct acylation to undesired positions. Regioselectivity improved using bulky solvents (e.g., 1,2-dichloroethane).

Industrial-Scale Considerations

Catalytic Recycling and Waste Management

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permangan

Biological Activity

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a carbonyl group adjacent to a chloro-substituted aromatic ring. The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenol with methyl chloroacetate in the presence of a base, allowing for the formation of the ester linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The chloro and methyl substituents on the phenyl ring can enhance its reactivity and influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

This compound has also demonstrated cytotoxic effects on various cancer cell lines. The mechanism involves induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in metabolic pathways. Its inhibition profile is summarized below:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Aldose Reductase | 75 |

| Carbonic Anhydrase | 60 |

| Cholinesterase | 50 |

This inhibition could be leveraged for therapeutic applications in conditions where these enzymes play a critical role.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis in breast cancer cells while inhibiting proliferation in lung cancer cells .

- Enzyme Interaction : Further research highlighted the compound's ability to inhibit key metabolic enzymes, suggesting its utility in managing metabolic disorders .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate has shown potential as a lead compound in drug development due to its biological activity against various targets.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases like cancer and infectious diseases. For instance, studies have demonstrated that derivatives exhibit significant inhibitory effects on enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, as summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight its potential as an antibacterial agent, particularly against resistant strains.

Agrochemical Applications

The compound is also being explored for use in agrochemicals due to its herbicidal properties. Initial studies suggest it may effectively control various weeds, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Activity : A study detailed the synthesis of derivatives of this compound and their evaluation against HIV. Results indicated that some derivatives showed promising antiviral activity while maintaining low cytotoxicity levels .

- Cytotoxicity Studies : Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines, revealing significant growth inhibition at specific concentrations .

- Material Science : The compound has been utilized as an intermediate in the synthesis of advanced materials, including OLEDs (Organic Light Emitting Diodes), showcasing its versatility beyond biological applications .

Comparison with Similar Compounds

Table 1: Comparison of Aromatic-Substituted 2-Oxoacetates

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in the nitrophenyl analog) enhance electrophilicity at the keto position, favoring reactivity in cross-coupling reactions .

- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to unsubstituted analogs like methyl 2-(4-chlorophenyl)-2-oxoacetate .

Functional Group Modifications

Table 2: Derivatives with Modified Esters or Side Chains

Key Observations :

- Bioactivity : Indole- and pyridine-substituted derivatives exhibit targeted bioactivity, such as HIV-1 inhibition or enzyme antagonism, due to their ability to interact with protein binding sites .

- Synthetic Utility: The Boc-protected amino group in methyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate enables selective deprotection for stepwise synthesis of complex molecules .

Structural Analogues in Drug Discovery

Table 3: Bioactive Analogues

Key Observations :

- The target compound’s lack of extended conjugation or complex heterocycles limits its direct bioactivity compared to marine alkaloids (e.g., polycarpine) or retinoid antagonists .

- Its primary value lies in serving as a precursor for functionalized intermediates in drug discovery pipelines.

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-3-methylphenylmagnesium bromide with methyl oxalyl chloride under anhydrous conditions, followed by acid quenching. Alternatively, Friedel-Crafts acylation of 4-chloro-3-methylbenzene derivatives using methyl oxalyl chloride in the presence of Lewis acids (e.g., AlCl₃) is feasible.

Key Reagents/Conditions:

- Nucleophilic substitution : Methyl oxalyl chloride, Grignard reagent, THF, -78°C to RT .

- Friedel-Crafts : AlCl₃, dichloromethane, reflux .

Yield Optimization : - Use low temperatures to minimize side reactions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can crystallographic data resolve structural ambiguities in α-ketoester derivatives like this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–296 K.

Structure Solution : Direct methods (SHELXS) for phase determination.

Refinement : Full-matrix least-squares on F² (SHELXL), accounting for anisotropic displacement parameters.

Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis for non-covalent interactions .

Example : Triazole-based α-ketoesters showed O···π-hole tetrel bonding via SC-XRD, validated by DFT and Bader’s AIM analysis .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and keto-ester groups (δ 3.8–4.0 ppm for methyl ester).

- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm for C=O).

- IR : Strong C=O stretches at 1720–1750 cm⁻¹.

- MS : Molecular ion peak (M⁺) at m/z 226 (C₁₀H₉ClO₃) with fragmentation patterns for Cl loss .

Advanced: How do computational methods elucidate reaction mechanisms for α-ketoester functionalization?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) map transition states and intermediates. For example:

- Nucleophilic Attack : Calculate activation barriers for ester hydrolysis or substitution.

- Electrostatic Potential (MEP) : Visualize electron-deficient carbonyl carbons as reactive sites .

Case Study : DFT analysis of ethyl 2-oxoacetate derivatives revealed charge transfer during O···π interactions, aligning with crystallographic data .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Storage : 2–8°C under nitrogen, shielded from light to prevent keto-enol tautomerism or hydrolysis.

- Decomposition Risks : Hydrolysis in humid conditions forms 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can synthetic byproducts be identified and mitigated during scale-up?

Answer:

- Byproduct Analysis : Use LC-MS to detect chlorinated side products (e.g., di-substituted isomers).

- Mitigation Strategies :

Basic: What biological screening assays are suitable for this compound?

Answer:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How are non-covalent interactions in α-ketoester crystals quantified?

Answer:

- Hirshfeld Surface Analysis : Quantify O···H (15–20%) and Cl···H (10–15%) contacts.

- QTAIM (Quantum Theory of Atoms in Molecules) : Identify bond critical points (BCPs) for O···π interactions (ρ ~0.01 a.u.).

- Energy Frameworks : Compare dispersion vs. electrostatic contributions using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.